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Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-
methylbenzoic acid, a halogenated derivative of salicylic acid. Due to a lack of extensive
direct research on this specific molecule, this paper draws upon available data for the
compound and contextualizes it with information on closely related chemical structures. This
guide covers its chemical identity, inferred synthesis, and potential as a research intermediate.
While specific biological activity and detailed historical discovery remain undocumented in
readily available literature, this document serves as a foundational resource for researchers
interested in exploring the properties and applications of this and similar compounds.

Introduction

5-Bromo-2-hydroxy-4-methylbenzoic acid, also known as 5-bromo-4-methylsalicylic acid, is
a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl
group, and a methyl group on the benzoic acid backbone, suggests its potential utility as a
versatile intermediate in organic synthesis, particularly in the development of pharmaceutical
compounds and other complex molecules. The strategic placement of these functional groups
allows for a variety of chemical modifications, making it a molecule of interest for medicinal
chemists and materials scientists. Despite its availability from commercial suppliers, a detailed
historical account of its discovery and initial synthesis is not prominently documented in
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scientific literature. Its existence is primarily noted within chemical databases and supplier

catalogs, indicating its role as a building block in broader synthetic endeavors.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 5-Bromo-2-hydroxy-4-

methylbenzoic acid are not extensively published. However, based on its chemical structure

and data from closely related compounds, the following properties can be inferred.

Property Value Source
CAS Number 6623-35-4 [11[2]
Molecular Formula CsH7BrOs [1]
Molecular Weight 231.04 g/mol [1]
IUPAC Name 5-Bromo-2-hydroxy-4- o

methylbenzoic acid

Canonical SMILES
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Physical Form

Solid (inferred)

General knowledge

Melting Point Not available
Boiling Point Not available
Sparingly soluble in water;
Solubility soluble in polar organic General knowledge
solvents (inferred)
pKa Not available
Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-hydroxy-4-

methylbenzoic acid is not readily available in published literature, its synthesis can be
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logically inferred from standard organic chemistry principles and established methods for
analogous compounds. The most probable synthetic route is the electrophilic bromination of 2-
hydroxy-4-methylbenzoic acid.

Inferred Experimental Protocol: Bromination of 2-
Hydroxy-4-methylbenzoic Acid

Materials:

2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1)[3][4]

Bromine (Br2) or a suitable brominating agent (e.g., N-Bromosuccinimide)

A suitable solvent (e.g., acetic acid, dichloromethane)

Optional: A catalyst (e.g., iron filings or a Lewis acid)

Procedure:

Dissolve 2-hydroxy-4-methylbenzoic acid in a suitable solvent in a reaction flask.
« If using a catalyst, add it to the solution.

o Slowly add a stoichiometric amount of the brominating agent to the reaction mixture,
maintaining a controlled temperature. The hydroxyl and methyl groups on the benzene ring
are activating and ortho-, para-directing. Given the positions of these groups, the bromine is
expected to add at the 5-position, which is para to the methyl group and ortho to the hydroxyl

group.

 Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent
like sodium thiosulfate to remove any excess bromine.

o Extract the product into an organic solvent.

e Wash the organic layer with water and brine.
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» Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

* Remove the solvent under reduced pressure.

 Purify the crude product by recrystallization or column chromatography to obtain pure 5-
Bromo-2-hydroxy-4-methylbenzoic acid.

= 5-Bromo-2-hydroxy-4-methylbenzoic acid -

Click to download full resolution via product page

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Bromo-2-hydroxy-4-
methylbenzoic acid is not widely available in public databases. The following are predicted
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data based on the chemical structure and data from analogous compounds. Researchers are
advised to obtain experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

e 1HNMR:
o Asinglet for the methyl protons (around 2.2-2.5 ppm).

o Two singlets or two doublets in the aromatic region for the two aromatic protons (around
7.0-8.0 ppm).

o Abroad singlet for the acidic proton of the carboxylic acid (typically above 10 ppm).

o A singlet for the phenolic hydroxyl proton (can vary in chemical shift and may be broad).
e 13C NMR:

o Asignal for the methyl carbon (around 20-25 ppm).

o Signals for the aromatic carbons, including the carbon attached to the bromine (expected
to be in the range of 110-140 ppm).

o A signal for the carbon of the carboxylic acid (typically in the range of 165-175 ppm).

Infrared (IR) Spectroscopy (Predicted)

e Abroad O-H stretch from the carboxylic acid (around 2500-3300 cm~1).

An O-H stretch from the phenol group (around 3200-3600 cm~1).

A C=0 stretch from the carboxylic acid (around 1680-1710 cm™1).

C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm™1).

C=C stretches from the aromatic ring (around 1450-1600 cm™1).

A C-Br stretch (typically in the fingerprint region, below 800 cm™1).
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Mass Spectrometry (MS) (Predicted)

e The mass spectrum would be expected to show a molecular ion peak (M*) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a
single bromine atom. The predicted molecular weight is 231.04 g/mol .

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature
regarding the biological activity or the effects on signaling pathways of 5-Bromo-2-hydroxy-4-
methylbenzoic acid. However, related salicylic acid derivatives are known to possess a wide
range of biological activities, including anti-inflammatory, analgesic, and antimicrobial
properties. It is plausible that 5-Bromo-2-hydroxy-4-methylbenzoic acid could exhibit similar
activities, but this would require experimental validation.

Given the lack of data on its biological interactions, no signaling pathway diagrams can be

provided at this time.
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Applications in Research and Development
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The primary application of 5-Bromo-2-hydroxy-4-methylbenzoic acid appears to be as a
chemical intermediate in organic synthesis. The presence of three distinct functional groups
(carboxylic acid, hydroxyl, and bromo) on the aromatic ring, along with a methyl group,
provides multiple sites for chemical modification. This makes it a valuable starting material or
building block for the synthesis of more complex molecules, including potential drug
candidates, agrochemicals, and materials with specific electronic or optical properties.

Conclusion

5-Bromo-2-hydroxy-4-methylbenzoic acid is a chemical compound with potential as a
synthetic intermediate. While its history and specific properties are not well-documented, this
guide provides a summary of its known characteristics and a scientifically inferred basis for its
synthesis and expected analytical data. Further research is needed to fully characterize this
molecule and to explore its potential biological activities and applications. This document
serves as a starting point for researchers and professionals in the fields of chemistry and drug
development who may be interested in working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1267732?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

